molecular formula C19H16N2O2S B5508088 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B5508088
M. Wt: 336.4 g/mol
InChI Key: HTWGKMPDANQEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have suggested that it inhibits protein kinase activity by binding to the ATP-binding site of the kinase. This inhibition leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have antioxidant properties and can protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone in lab experiments is its ability to inhibit protein kinase activity, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results accurately.

Future Directions

There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore its potential as a fluorescent probe for studying various cellular processes. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of protein kinases.
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new therapeutic agents and tools for studying various cellular processes.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone involves the reaction of 2-amino-3-hydroxybenzoic acid with thioacetic acid to form 2-(1,3-benzoxazol-2-ylthio)benzoic acid. This compound is then reacted with 1-(1,2-dimethyl-1H-indol-3-yl)ethanone in the presence of a suitable coupling agent to produce the final product.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and antimicrobial properties. In biochemistry, it has been studied for its ability to inhibit protein kinase activity and its potential as a fluorescent probe. In pharmacology, it has been explored for its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2-dimethylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-18(13-7-3-5-9-15(13)21(12)2)16(22)11-24-19-20-14-8-4-6-10-17(14)23-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGKMPDANQEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

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